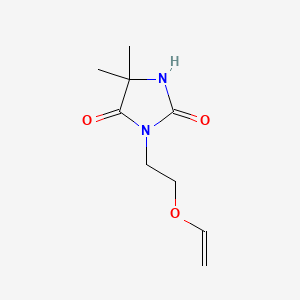

5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione

Cat. No. B8715945

Key on ui cas rn:

69850-87-9

M. Wt: 198.22 g/mol

InChI Key: ZUWLNOXNQWRSHI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04256867

Procedure details

The same compound may also be obtained as follows: 0.3 g of H2SO4 is added dropwise, with vigorous stirring, to 400 ml of freshly distilled vinyl acetate, 0.002 g of Cu resinate and 0.96 g of mercury acetate, at -25° C., in a 1 litre round-bottomed flask. 41.4 g of 3-hydroxyethyl-5,5-dimethyl-hydantoin are then added, with brief stirring, under conditions such that the temperature in the flask does not rise above -20°. The resulting dispersion is kept at a temperature between -20° C. and -30° C., with slow stirring, and after 16 hours the undissolved alcohol (5.2 g) is filtered off, the solution is poured into ice water which contains sufficient sodium carbonate that the pH value resulting after addition of the solution is 8 or above, and finally the organic phase is separated from the aqueous phase, washed twice with water, dried over sodium sulphate and concentrated on a rotary evaporator. 27.4 g (= 57.5% of theory) of 3-vinyloxyethyl-5,5-dimethyl-hydantoin are obtained.

[Compound]

Name

Cu

Quantity

0.002 g

Type

reactant

Reaction Step One

Yield

57.5%

Identifiers

|

REACTION_CXSMILES

|

OS(O)(=O)=O.[C:6]([O:9][CH:10]=[CH2:11])(=O)[CH3:7].OCC[N:15]1[C:19](=[O:20])[C:18]([CH3:22])([CH3:21])[NH:17][C:16]1=[O:23]>C([O-])(=O)C.[Hg+]>[CH:10]([O:9][CH2:6][CH2:7][N:15]1[C:19](=[O:20])[C:18]([CH3:22])([CH3:21])[NH:17][C:16]1=[O:23])=[CH2:11] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

[Compound]

|

Name

|

Cu

|

|

Quantity

|

0.002 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.96 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Hg+]

|

Step Two

|

Name

|

|

|

Quantity

|

41.4 g

|

|

Type

|

reactant

|

|

Smiles

|

OCCN1C(NC(C1=O)(C)C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The same compound may also be obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not rise above -20°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at a temperature between -20° C. and -30° C., with slow stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after 16 hours the undissolved alcohol (5.2 g) is filtered off

|

|

Duration

|

16 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution is poured into ice water which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition of the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

above, and finally the organic phase is separated from the aqueous phase

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OCCN1C(NC(C1=O)(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.4 g | |

| YIELD: PERCENTYIELD | 57.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |